molecular formula C19H18N6O B2984156 6-tert-butyl-8-{[(E)-naphthalen-1-ylmethylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 328020-88-8

6-tert-butyl-8-{[(E)-naphthalen-1-ylmethylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No. B2984156
CAS RN: 328020-88-8
M. Wt: 346.394
InChI Key: HDYGIEMGFHTQHM-SRZZPIQSSA-N
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Description

This compound is a derivative of [1,2,4]triazolo[4,3-b][1,2,4]triazine, which is a type of energetic material. These materials are often used in applications such as explosives .


Chemical Reactions Analysis

In general, [1,2,4]triazolo[4,3-b][1,2,4]triazine-based compounds exhibit various reactions based on their substituents. For instance, some compounds show excellent insensitivity toward external stimuli and good detonation performance .


Physical And Chemical Properties Analysis

Physical and chemical properties can vary greatly depending on the specific substituents present in the compound. Some similar compounds exhibit excellent thermal stability and low sensitivity to impact and friction .

Safety and Hazards

As with any energetic material, safety and hazards would be a significant concern. These compounds can be sensitive to external stimuli and could pose risks of explosion .

Future Directions

The future research in this field could involve designing and synthesizing new derivatives with improved properties, such as increased thermal stability or reduced sensitivity to external stimuli .

properties

IUPAC Name

6-tert-butyl-8-[(E)-naphthalen-1-ylmethylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-19(2,3)16-17(26)25(18-22-20-12-24(18)23-16)21-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-12H,1-3H3/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYGIEMGFHTQHM-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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